[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate
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Overview
Description
[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two isopropyl groups attached to a phenyl ring, along with a dimethylpropanoate ester group. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of [2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate typically involves the esterification of 2,6-di(propan-2-yl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Scientific Research Applications
[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.
Mechanism of Action
The mechanism of action of [2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active phenol and carboxylic acid derivatives, which can then interact with biological targets. The phenyl ring’s substituents influence the compound’s binding affinity and specificity towards enzymes and receptors, modulating its biological effects.
Comparison with Similar Compounds
[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate can be compared with similar compounds such as:
2,6-Di(propan-2-yl)phenol: This compound lacks the ester group and has different reactivity and applications.
2,2-Dimethylpropanoic acid: This compound is a precursor in the synthesis of the ester and has distinct chemical properties.
Other substituted phenyl esters: Compounds with different substituents on the phenyl ring or ester group can exhibit varying chemical behaviors and applications.
Properties
CAS No. |
54644-44-9 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H26O2/c1-11(2)13-9-8-10-14(12(3)4)15(13)19-16(18)17(5,6)7/h8-12H,1-7H3 |
InChI Key |
WRUWATZSGKPVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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